olmesartan medoxomil impurity V
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)
Impurities in APIs are chemical entities that are not the drug substance itself. They can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials. The presence of impurities, even in minute quantities, can have significant implications. They can potentially possess their own pharmacological or toxicological effects, which may lead to adverse drug reactions in patients. Furthermore, impurities can impact the stability of the drug product, reducing its shelf life and potency. Therefore, stringent control over impurities is a fundamental aspect of pharmaceutical quality assurance.
Regulatory Landscape for Pharmaceutical Impurities
To ensure patient safety, regulatory authorities worldwide have established comprehensive guidelines for the control of impurities in pharmaceutical products. Key international bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have laid down specific requirements for the identification, qualification, and control of impurities. nih.govnih.gov These guidelines mandate that any impurity present above a certain threshold must be identified and its potential risks evaluated. The ICH guidelines, in particular, provide a harmonized approach for the pharmaceutical industry to follow, ensuring a consistent and high standard of quality for medicines globally. simsonpharma.comrasayanjournal.co.in
Scope of Research on Olmesartan (B1677269) Medoxomil Impurities
Olmesartan medoxomil is a widely prescribed antihypertensive medication used to treat high blood pressure. semanticscholar.orgresearchgate.net The synthesis of this complex molecule involves multiple steps, which can lead to the formation of various process-related impurities and degradation products. semanticscholar.orgopulentpharma.comsimsonpharma.com The study of these impurities is crucial to ensure the quality and safety of olmesartan medoxomil formulations. Research in this area focuses on identifying the chemical structures of these impurities, understanding their formation pathways, and developing sensitive analytical methods for their detection and quantification.
This article focuses specifically on a particular impurity known as Olmesartan Medoxomil Impurity V. Through extensive research, this impurity has been identified as a compound with the molecular formula C24H24N6O2 and a molecular weight of approximately 428.49 g/mol . uspnf.comglppharmastandards.comrxnchem.com This entity is also recognized in pharmacopoeial standards under different names, including Olmesartan EP Impurity B and Olmesartan USP Related Compound A, and is chemically known as Olmesartan Lactone. uspnf.comsimsonpharma.comusp.org Its full chemical name is 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one. glppharmastandards.comsimsonpharma.com The subsequent sections of this article will delve into the synthesis, characterization, physicochemical properties, and analytical detection of this specific impurity.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42N6O2/c1-5-18-40-46-41(32(3)4)42(44(52)53-6-2)50(40)31-33-27-29-34(30-28-33)38-25-16-17-26-39(38)43-47-48-49-51(43)45(35-19-10-7-11-20-35,36-21-12-8-13-22-36)37-23-14-9-15-24-37/h7-17,19-30H,3,5-6,18,31H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRDOJKZHVLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101778 | |
| Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157356-74-6 | |
| Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157356-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Olmesartan Medoxomil Impurity V Olmesartan Lactone
Synthetic Pathways and Formation Mechanisms
Olmesartan (B1677269) Lactone is a process-related impurity of olmesartan medoxomil. While specific synthetic pathways dedicated to producing this impurity for use as a reference standard are not extensively detailed in publicly available literature, its formation is intrinsically linked to the synthesis of the olmesartan medoxomil API. It is understood to be a by-product or a degradation product arising from specific reaction conditions or the instability of intermediates. The synthesis of olmesartan medoxomil involves the formation of an imidazole (B134444) ring and subsequent N-alkylation, and it is during these complex chemical transformations that the lactone impurity can be formed.
By-products from Reaction Steps
Spectroscopic and Spectrometric Characterization
The definitive identification of Olmesartan Lactone has been achieved through a combination of advanced spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the impurity, which corresponds to its molecular formula, C24H24N6O2. uspnf.comglppharmastandards.comrxnchem.comsimsonpharma.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) further corroborate the proposed lactone structure.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl group of the lactone ring and other characteristic bonds.
Mechanisms of Impurity Formation
Mechanistic Pathways for Process-Related Impurities
Process-related impurities are byproducts of the chemical reactions in the synthetic route. Their formation is influenced by reaction conditions, the quality of starting materials, and the efficiency of purification steps.
A crucial step in the synthesis of Olmesartan (B1677269) Medoxomil is the N-alkylation reaction, which couples the imidazole (B134444) moiety with the biphenyl (B1667301) tetrazole side chain. This step is a primary source of regioisomeric impurities acs.org.
Imidazole N-1 vs. N-3 Alkylation: The imidazole ring has two nitrogen atoms available for alkylation. While the desired product is the N-1 alkylated isomer, alkylation can also occur at the N-3 position, leading to the formation of a regioisomeric impurity. An undesired impurity, confirmed to be the N-3 regioisomer of a key intermediate (Trityl Olmesartan Ethyl Ester), has been detected at levels of 0.2–0.3% in laboratory trials acs.org. This N-3 impurity, once formed, can proceed through the subsequent reaction steps, resulting in a final regioisomer of Olmesartan Medoxomil that may be difficult to separate from the desired API acs.org.
Tetrazole N-1 vs. N-2 Alkylation: The tetrazole ring on the biphenyl moiety also presents two nitrogen atoms for potential alkylation. If the protective trityl group is prematurely cleaved or if the unprotected olmesartan acid is alkylated with the medoxomil side chain, a mixture of N-1 and N-2 regioisomers can be formed nih.govmdpi.com. Studies have shown that alkylation of the tetrazolic acid of olmesartan with medoxomil chloride can yield a mixture of N-1 and N-2 dimedoxomil derivatives nih.govresearchgate.net. The ratio of these isomers can vary depending on the specific alkylating agent and reaction conditions mdpi.com.
| Impurity Type | Site of Isomerization | Description |
| Imidazole Regioisomer | Imidazole Ring | Alkylation occurs at the N-3 position instead of the desired N-1 position, leading to an isomeric form of the main molecule acs.org. |
| Tetrazole Regioisomers | Tetrazole Ring | Arises from the alkylation of the deprotected tetrazole ring, leading to a mixture of N-1 and N-2 substituted impurities, such as dimedoxomil derivatives nih.govmdpi.com. |
Impurities can also originate from starting materials that fail to react completely. These unreacted intermediates can persist through subsequent steps and contaminate the final product.
For instance, during the N-alkylation step, if the biphenyl tetrazole reactant (often referred to as compound 3 in synthetic schemes) is not fully consumed, it can be carried forward nih.gov. Controlling the level of unreacted intermediates is crucial. Research has shown that limiting the amount of unreacted biphenyl tetrazole intermediate to less than 2% at the end of the alkylation reaction helps control the formation of certain downstream impurities nih.gov. Similarly, incomplete saponification of intermediate esters can leave unreacted starting material, which then requires more rigorous purification to remove nih.gov.
While rearrangement reactions are a known source of impurities in various chemical syntheses, specific instances of rearrangement leading to significant impurities in the established synthesis of Olmesartan Medoxomil are not prominently documented in the reviewed scientific literature. However, the potential for molecular rearrangements under certain reaction conditions, such as acidic or thermal stress, cannot be entirely dismissed as a theoretical pathway for impurity formation.
The synthesis of a key intermediate for Olmesartan Medoxomil, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, involves a Grignard reaction. This step adds two methyl groups to a carbonyl carbon to form a tertiary alcohol. This transformation is highly sensitive to reaction conditions and can be a source of several impurities semanticscholar.orgresearchgate.net.
The reaction of a diester intermediate with methyl magnesium chloride is intended to produce the desired tertiary alcohol. However, side reactions can occur:
Incomplete Reaction: If only one equivalent of the Grignard reagent reacts, a ketone intermediate (an acetyl impurity) is formed semanticscholar.org.
Reaction Temperature: The temperature plays a critical role. At temperatures above 40°C, the formation of regioisomeric impurities has been observed to increase significantly researchgate.net.
Reagent Type: The choice of Grignard reagent can also influence impurity profiles. The use of methyl magnesium bromide has been associated with the formation of specific impurities, which can be mitigated by using methyl magnesium chloride instead google.com.
| Impurity Name | Formation Pathway | Reference |
| 4-acetyl olmesartan | Incomplete Grignard reaction on a dicyanoimidazole precursor, followed by subsequent synthetic steps. | semanticscholar.org |
| 5-acetyl olmesartan | Grignard reaction on an N-alkylated imidazole ester intermediate with excess methyl magnesium chloride. | semanticscholar.org |
| Methoxy Impurity | Formed during the Grignard reaction step on the imidazole ethyl ester intermediate. |
A critical intermediate in the synthesis is Trityl Olmesartan Medoxomil, which can be considered "Intermediate V" for this discussion. This penultimate compound undergoes a deprotection step to yield the final Olmesartan Medoxomil. Both the formation of this intermediate and its final conversion are potential sources of impurities.
Esterification Step: The esterification of the saponified intermediate (Trityl Olmesartan) with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one to form Trityl Olmesartan Medoxomil can be accompanied by side reactions. These include ester hydrolysis and detritylation, which can be minimized by using specific catalysts like sodium iodide (NaI) instead of a base nih.gov.
Deprotection (Detritylation) Step: The final step involves the removal of the trityl protecting group from the tetrazole ring using an acid, typically acetic acid. This step can lead to the formation of Olmesartan Acid impurity if the medoxomil ester group is simultaneously hydrolyzed nih.gov. The conditions of this acidic reaction, particularly temperature and duration, must be carefully controlled to prevent excessive hydrolysis google.com. Impurities present in the Trityl Olmesartan Medoxomil intermediate, such as methoxy or chloro-derivatives (MTT-Me, MTT-Cl), will be carried over to the final product as corresponding OLM-Me and OLM-Cl impurities if not removed prior to deprotection google.com.
Degradation Pathways Under Stress Conditions
Olmesartan Medoxomil can degrade when exposed to stress conditions such as acid, base, oxidation, and heat, leading to the formation of degradation products. Forced degradation studies are performed to understand these pathways.
The most significant degradation pathway for Olmesartan Medoxomil is the hydrolysis of its ester linkage. This results in the formation of the active metabolite, Olmesartan Acid, and an unstable hydroxymethyl-dioxolone intermediate nih.govplos.org.
Acidic and Basic Hydrolysis: The compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent plos.org. In studies using 0.1 M HCl and 0.1 N NaOH, significant degradation (over 40%) was observed, with Olmesartan Acid being the primary degradant nih.govresearchgate.net.
Oxidative Degradation: Olmesartan Medoxomil is also labile to oxidative stress. Treatment with hydrogen peroxide leads to considerable decomposition researchgate.net.
Thermal Degradation: When subjected to heat, the drug also shows instability, leading to the formation of degradation products researchgate.net. The primary product identified under various stress conditions (acid, base, peroxide, and heat) is consistently Olmesartan Acid nih.gov.
| Stress Condition | Primary Degradation Product | Observations |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Olmesartan Acid | Significant degradation occurs upon heating plos.orgresearchgate.net. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Olmesartan Acid | Rapid and extensive degradation of the ester prodrug nih.govresearchgate.net. |
| Oxidation (e.g., H₂O₂) | Olmesartan Acid and others | Highly susceptible to oxidation, leading to multiple degradation products nih.govresearchgate.net. |
| Thermal Stress | Olmesartan Acid and others | The drug shows lability when exposed to high temperatures researchgate.net. |
Hydrolysis Mechanisms (Ester hydrolysis, Amide hydrolysis)
While olmesartan medoxomil is susceptible to hydrolysis, this process primarily leads to the formation of olmesartan acid through the cleavage of the medoxomil ester group. Studies have shown that olmesartan medoxomil degrades in both acidic and alkaline conditions, with the rate of degradation being significant under basic conditions researchgate.netresearchgate.net. The hydrolysis of the ester linkage is a primary degradation pathway nih.gov. However, the direct formation of Impurity V (dehydro olmesartan) via hydrolysis has not been extensively detailed in the available literature. It is plausible that the acidic or basic conditions that promote hydrolysis could subsequently facilitate a dehydration reaction of the parent molecule or its hydrolytic degradation products, although this direct pathway requires further investigation.
Oxidation Mechanisms (Peroxide-induced, auto-oxidation)
Olmesartan medoxomil has been shown to be susceptible to oxidative degradation. Forced degradation studies using hydrogen peroxide have indicated that the drug degrades under oxidative stress, leading to the formation of several degradation products researchgate.netresearchgate.net. While these studies confirm the potential for oxidation, specific research detailing the formation of dehydro olmesartan as a direct result of peroxide-induced oxidation or auto-oxidation is not prominently available. It is theoretically possible that oxidative conditions could initiate side-chain reactions that ultimately lead to the formation of the olefinic structure characteristic of Impurity V.
Photodegradation Mechanisms
The stability of olmesartan medoxomil under photolytic conditions has been investigated. Some studies suggest that the drug is relatively stable when exposed to UV radiation, with no significant degradation observed over extended periods researchgate.net. This indicates that photodegradation is likely not a primary pathway for the formation of Olmesartan Medoxomil Impurity V under normal storage and handling conditions.
Thermal Degradation Mechanisms
Thermal stress has been identified as a contributing factor to the degradation of olmesartan medoxomil. Studies have shown that when subjected to high temperatures, the drug can degrade, leading to the formation of various impurities researchgate.net. The synthesis of dehydro olmesartan has been described involving reflux conditions in toluene, which suggests that elevated temperatures can drive the dehydration reaction necessary to form Impurity V semanticscholar.org. This indicates that thermal degradation is a relevant pathway for the formation of this impurity.
Solvent and Reagent Mediated Degradation
The most clearly elucidated pathway for the formation of this compound is through solvent and reagent-mediated dehydration. A specific synthetic route for "dehydro olmesartan impurity 5" (which corresponds to Impurity V) has been described. This process involves the dehydration of a medoxomil ester derivative of N-alkylated imidazole using p-toluenesulphonic acid (PTSA) as a catalyst in toluene under reflux conditions. This is followed by a deprotection step using acetic acid to yield the final impurity semanticscholar.org. This demonstrates a clear mechanism where specific acidic reagents and solvents, combined with heat, can directly lead to the formation of dehydro olmesartan.
Table 1: Summary of Formation Mechanisms for this compound (Dehydro Olmesartan)
| Mechanism | Description | Research Findings |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Primarily leads to olmesartan acid. A direct pathway to dehydro olmesartan is not well-documented but may occur as a secondary reaction. |
| Oxidation | Reaction involving the loss of electrons or an increase in oxidation state. | Olmesartan medoxomil is susceptible to oxidation, but a direct link to the formation of dehydro olmesartan is not clearly established. |
| Photodegradation | Degradation caused by exposure to light. | Olmesartan medoxomil is reported to be relatively stable under photolytic conditions. |
| Thermal Degradation | Degradation induced by heat. | Elevated temperatures can promote the dehydration reaction leading to dehydro olmesartan. |
| Solvent and Reagent Mediated Degradation | Degradation facilitated by the chemical environment. | A well-defined synthetic pathway exists using an acid catalyst (p-toluenesulphonic acid) in a suitable solvent (toluene) under reflux. |
Impurity Profiling and Control Strategies for Olmesartan Medoxomil
Process Development and Optimization to Minimize Impurity Formation
A key strategy for controlling impurities is the meticulous development and optimization of the synthetic process. nih.gov By carefully selecting materials and optimizing reaction parameters, the formation of unwanted byproducts, including Impurity V, can be significantly reduced.
The quality of starting materials and reagents is fundamental to controlling the impurity profile of the final API. nih.gov Impurities in raw materials can be carried through the synthesis or can catalyze side reactions, leading to the formation of new impurities.
Starting Material Purity: The synthesis of Olmesartan (B1677269) Medoxomil involves several key intermediates. Ensuring the high purity of these starting materials is crucial. For instance, impurities in the initial imidazole (B134444) or biphenyl (B1667301) intermediates could lead to the formation of related impurities in the final product.
Reagent Grade: The grade of reagents, such as solvents and catalysts, can impact impurity formation. For example, the use of lower-grade solvents might introduce contaminants that participate in side reactions. High-performance liquid chromatography (HPLC) grade solvents are often employed to minimize such risks. nih.govsemanticscholar.org
Control of Reactive Reagents: Some reagents, while necessary for the desired transformation, can also promote impurity formation if not carefully controlled. For example, in the synthesis of Olmesartan Medoxomil, the deprotection step often uses acidic conditions which, if not optimized, can lead to degradation or side reactions. nih.gov
A comprehensive understanding of the potential impurities in starting materials and their potential to form downstream impurities is essential for effective control.
Table 1: Key Intermediates and Reagents in Olmesartan Medoxomil Synthesis and Potential for Impurity Formation
| Intermediate/Reagent | Role in Synthesis | Potential Impurity Contribution |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Key starting material | Impurities in this starting material can carry through to the final product. nih.gov |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Alkylating agent | Residual starting material or byproducts from its synthesis can be a source of impurities. |
| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | Esterifying agent | The quality of this reagent is critical to prevent the formation of ester-related impurities. nih.gov |
| Acetic Acid | Solvent/Reagent for deprotection | Can promote the formation of degradation products if reaction conditions are not optimized. nih.gov |
| Sodium Azide (B81097) | Reagent for tetrazole formation | Residual azide can be a highly toxic impurity and its removal is critical. |
The conditions under which a chemical reaction is performed have a profound impact on its outcome, including the types and quantities of impurities formed. nih.gov Optimization of these conditions is a cornerstone of impurity control.
Temperature: Many side reactions are more favorable at higher temperatures. By maintaining a precise temperature profile for each reaction step, the formation of thermally induced impurities can be minimized. For example, during the final deprotection step in Olmesartan Medoxomil synthesis, controlling the temperature is crucial to prevent degradation. nih.gov
pH: The pH of the reaction mixture can significantly influence reaction pathways. In the synthesis of Olmesartan acid, an impurity of Olmesartan Medoxomil, the pH is carefully adjusted to facilitate the desired hydrolysis without promoting other side reactions. semanticscholar.org
Reaction Time: Prolonged reaction times can lead to the formation of degradation products or allow for slower side reactions to generate significant levels of impurities. Monitoring the reaction progress and quenching it at the optimal time is essential. nih.gov
Solvent System: The choice of solvent can affect reaction rates and selectivity. A well-chosen solvent system will maximize the yield of the desired product while minimizing the formation of impurities. The use of a mixture of buffer and acetonitrile (B52724) is common in HPLC analysis for impurity profiling, highlighting the importance of solvent composition. derpharmachemica.com
Table 2: Impact of Reaction Parameters on Impurity Formation in Olmesartan Medoxomil Synthesis
| Parameter | Impact on Impurity Formation | Optimization Strategy |
| Temperature | Higher temperatures can increase the rate of side reactions and degradation. | Define and maintain a narrow operating temperature range for each step. nih.gov |
| pH | Can influence reaction selectivity and promote acid/base-catalyzed side reactions. | Optimize and control the pH of the reaction mixture at critical steps. semanticscholar.org |
| Reaction Time | Extended reaction times can lead to the formation of secondary products and degradation. | Monitor reaction completion and establish a defined reaction endpoint. nih.gov |
| Reagent Stoichiometry | An excess of a reactive reagent can lead to the formation of byproducts. | Carefully control the molar ratios of reactants. |
In-process controls (IPCs) are checks performed during the manufacturing process to monitor the progress of the reaction and ensure that the quality of the intermediates meets predefined specifications before proceeding to the next step. nih.gov
Chromatographic Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are invaluable for monitoring the formation and clearance of impurities at various stages of the synthesis. nih.govtsijournals.com This allows for real-time adjustments to the process if an impurity is detected above a certain threshold.
Intermediate Isolation and Purification: Isolating and purifying key intermediates can prevent the carryover of impurities into subsequent steps and ultimately into the final API. nih.gov This may involve techniques like crystallization, filtration, or chromatography.
Thresholds for Impurities: Establishing acceptance criteria for the levels of specific impurities in intermediates ensures that the process is under control and that the final product will meet its quality specifications.
By implementing robust in-process controls, manufacturers can identify and address potential impurity issues early in the process, preventing the contamination of the final product.
Application of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. tsijournals.com
A key component of QbD is a thorough risk assessment to identify which process parameters are most likely to impact the formation of impurities. tsijournals.com This involves:
Identifying Potential Impurities: This includes starting materials, intermediates, byproducts, and degradation products. The chemical structure of Olmesartan Medoxomil Impurity V, C24H24N6O2, suggests a specific molecular makeup that can be traced back to potential side reactions in the synthesis. cphi-online.com
Evaluating the Impact of Process Parameters: Assessing how variations in parameters like temperature, pH, and reaction time could lead to the formation of each identified impurity.
Prioritizing Risks: Ranking the identified risks based on their likelihood of occurrence and the potential severity of their impact on product quality.
This risk assessment guides the focus of process development and control efforts.
Design of Experiments (DoE) is a powerful statistical tool used to systematically vary multiple process parameters simultaneously to understand their individual and interactive effects on product quality attributes, including impurity levels. tsijournals.com
Screening Designs: Used to identify the critical process parameters (CPPs) that have the most significant impact on impurity formation from a larger set of potential variables.
Optimization Designs: Once the CPPs are identified, optimization studies are conducted to define a "design space" – a multidimensional combination and interaction of input variables and process parameters that has been demonstrated to provide assurance of quality.
Process Control Strategy: The understanding gained from DoE is used to establish a robust process control strategy that ensures the process remains within the design space, consistently producing a product with the desired impurity profile.
By applying QbD principles, manufacturers can move from a reactive "testing for quality" approach to a proactive "building in quality" paradigm, leading to a more robust and reliable manufacturing process for Olmesartan Medoxomil with minimal levels of impurities like Impurity V.
Reference Standards and Certified Reference Materials for Impurities
The accurate identification and quantification of impurities such as this compound rely on the availability of high-quality reference standards. These standards are crucial for method validation, routine quality control (QC) testing, and stability studies. synzeal.com
Several specialized chemical suppliers provide reference standards for a wide range of olmesartan medoxomil impurities, including impurity V. These companies synthesize and characterize these compounds to a high degree of purity, providing a certificate of analysis (COA) that details their identity and quality. synzeal.comsynthinkchemicals.com The availability of these standards from commercial sources is vital for pharmaceutical manufacturers to meet the stringent requirements of regulatory bodies. synzeal.com
Certified Reference Materials (CRMs) for olmesartan medoxomil and its impurities are also available from major pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.com These primary standards are highly characterized and are intended for use in the tests and assays prescribed in the respective pharmacopeial monographs. sigmaaldrich.comsigmaaldrich.com For instance, the British Pharmacopoeia offers a reference standard for olmesartan medoxomil with a declared content and specified storage conditions. pharmacopoeia.com While a specific CRM for impurity V might not be listed, the reference standards for the parent API are used in system suitability tests and for the quantification of related substances. drugfuture.com
Table 1: Providers of Olmesartan Medoxomil Impurity Reference Standards
| Provider Type | Examples | Role in Quality Control |
| Specialized Chemical Suppliers | SynZeal, Pharmaffiliates, SynThink | Provide characterized non-pharmacopeial and pharmacopeial impurity standards for research, development, and quality control. synzeal.comsynthinkchemicals.compharmaffiliates.com |
| Pharmacopeias | European Pharmacopoeia (EP), United States Pharmacopeia (USP), British Pharmacopoeia (BP) | Supply primary certified reference materials for olmesartan medoxomil, used for identification, purity tests, and assays as per official monographs. sigmaaldrich.comsigmaaldrich.compharmacopoeia.com |
Impurity Limits and Reporting Thresholds
The limits for impurities in drug substances are established by regulatory authorities and pharmacopeias to ensure patient safety. These limits are based on toxicological data and the maximum daily dose of the drug. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B), which are widely adopted globally.
According to ICH guidelines, impurities present at a level above 0.10% should be identified, and for higher levels, toxicological qualification is required. scirp.org The reporting threshold is the level at which an impurity must be reported in the documentation for a new drug substance, which is typically 0.05%.
The United States Pharmacopeia (USP) monograph for olmesartan medoxomil tablets specifies acceptance criteria for several named and unspecified impurities. uspnf.comuspnf.comuspnf.com While "impurity V" is not explicitly listed in the provided tables, any unspecified degradation product is generally controlled at a limit of not more than (NMT) 0.2%. uspnf.com The total of all degradation products is also controlled. uspnf.com The European Pharmacopoeia has similar controls, emphasizing that for DNA reactive impurities, the stringent requirements of the ICH M7 guideline must be followed. edqm.eu
Table 2: General Impurity Thresholds according to ICH Guidelines
| Threshold | Level | Requirement |
| Identification Threshold | > 0.10% | The impurity must be structurally identified. |
| Qualification Threshold | > 0.15% or as justified | The impurity must be assessed for safety through toxicological studies. |
| Reporting Threshold | ≥ 0.05% | The impurity must be reported in the specification. |
Note: These are general thresholds and can vary based on the maximum daily dose of the drug.
Forced Degradation Studies to Predict Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. scirp.org Olmesartan medoxomil has been subjected to various forced degradation conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, and photolytic and thermal stress. scirp.orgsemanticscholar.orgnih.gov
Studies have shown that olmesartan medoxomil is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. scirp.orgsemanticscholar.orgajpaonline.com Under acidic conditions, significant degradation has been observed, leading to the formation of several degradation products. researchgate.net Similarly, in basic conditions, the ester linkage of the medoxomil group is prone to hydrolysis, leading to the formation of the active metabolite, olmesartan, and other related substances. ajpaonline.com One study identified four degradation products (DP-I, II, III, and IV) under acidic hydrolysis, while only three of these were formed in water and under basic and oxidative conditions. srce.hr
Another investigation detailed the formation of an unknown degradation product in tablets stored at 40°C and 75% relative humidity, which was later identified as a dehydrated dimer of olmesartan. nih.gov While extensive research has been conducted on the degradation pathways of olmesartan medoxomil, the specific conditions leading to the formation of "this compound" are not explicitly detailed in the reviewed literature. The characterization of degradation products is often achieved through a combination of hyphenated techniques such as LC-MS/MS, NMR, and IR spectroscopy. ajpaonline.com
Table 3: Summary of Forced Degradation Studies on Olmesartan Medoxomil
| Stress Condition | Observations | Identified Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Significant degradation observed. researchgate.net | Four degradation products (DP-I, II, III, IV) formed. srce.hr |
| Base Hydrolysis (e.g., 0.01 M NaOH) | Rapid degradation, primarily through hydrolysis of the ester linkage. ajpaonline.com | Three degradation products (DP-I, II, III) formed. srce.hr |
| Oxidative (e.g., 3% H2O2) | Degradation observed. scirp.org | Three degradation products (DP-I, II, III) formed. srce.hr |
| Thermal Stress | No significant degradation observed in the solid state. srce.hr | - |
| Photolytic Stress | No significant degradation observed in the solid state. srce.hr | - |
Regulatory Frameworks and Guidelines for Impurity Management
International Conference on Harmonisation (ICH) Guidelines
The ICH brings together the regulatory authorities of Europe, Japan, and the United States and experts from the pharmaceutical industry to make recommendations on technical requirements for the registration of pharmaceuticals. Several ICH guidelines are directly applicable to the management of olmesartan (B1677269) medoxomil impurity V.
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. synzeal.comcymitquimica.comresearchgate.net It establishes thresholds for reporting, identification, and qualification of impurities. For any new drug substance like olmesartan medoxomil, impurities are classified as organic, inorganic, or residual solvents.
Should "olmesartan medoxomil impurity V" be an organic impurity, its management would be dictated by the thresholds outlined in this guideline. These thresholds are based on the maximum daily dose of the drug.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
A rationale for the inclusion or exclusion of any impurity in the drug substance specification is required. researchgate.net Therefore, the presence and acceptable level of this compound would need to be justified based on data from batches manufactured by the proposed commercial process. researchgate.net
Complementing ICH Q3A, the Q3B(R2) guideline focuses on impurities in new drug products. synthinkchemicals.comnih.gov This guideline is particularly relevant for degradation products that can form during the manufacturing of the finished dosage form or during storage.
If "this compound" is a degradation product, its levels in the final drug product would be monitored and controlled according to the thresholds in ICH Q3B(R2). These thresholds are generally similar to those in Q3A(R2) but apply to the drug product rather than the drug substance. The qualification of a degradation product involves acquiring and evaluating data to establish its biological safety at the specified level. nih.gov
The stability of a drug product is a critical quality attribute, and the ICH Q1A(R2) guideline outlines the requirements for stability testing. nih.gov These studies are designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.
Stability studies are essential for identifying and quantifying degradation products like "this compound." Forced degradation studies, which involve exposing the drug to stress conditions like acid and base hydrolysis, oxidation, and thermal stress, are conducted to understand the degradation pathways and to develop and validate stability-indicating analytical methods. pharmaffiliates.commdpi.com The results of these studies would inform the shelf-life and recommended storage conditions for olmesartan medoxomil products to ensure that impurity V remains within acceptable limits.
The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances and products. allmpus.comusp.org Exposure to light can cause photodegradation, leading to the formation of new impurities and a potential loss of potency. allmpus.com
If "this compound" is found to be a photodegradation product, this guideline would mandate a series of tests to evaluate its formation upon exposure to light. The testing involves exposing the drug substance and/or product to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet radiation. allmpus.com The results would determine the need for light-protective packaging and appropriate labeling instructions. allmpus.com
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, which have the potential to cause cancer. opulentpharma.com This is a critical consideration for any impurity, including "this compound."
The guideline outlines a process for identifying potentially mutagenic impurities based on their chemical structure and, if necessary, conducting a bacterial reverse mutation (Ames) test. Impurities are classified into one of five classes based on their mutagenic potential and carcinogenic data.
Table 2: ICH M7 Classification of Impurities
| Class | Description |
| Class 1 | Known mutagenic carcinogens |
| Class 2 | Known mutagens with unknown carcinogenic potential |
| Class 3 | Alerting structure, unrelated to the API structure, with no mutagenicity data |
| Class 4 | Alerting structure, but shares the alert with the API or related compounds that are non-mutagenic |
| Class 5 | No structural alerts, or sufficient data to demonstrate a lack of mutagenicity |
For impurities classified as mutagenic (Classes 1, 2, and 3), stringent controls are required to limit patient exposure to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. Therefore, a critical step in the management of this compound would be to assess its mutagenic potential according to ICH M7.
Pharmacopoeial Requirements (e.g., European Pharmacopoeia, United States Pharmacopoeia)
Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), establish legally enforceable standards for medicines. These standards include monographs for specific drug substances and products, which detail the tests, procedures, and acceptance criteria for identity, strength, quality, and purity.
Monographs for olmesartan medoxomil in the Ph. Eur. and USP would specify the acceptable limits for known impurities. researchgate.netnih.gov While "this compound" is not explicitly named in publicly available information, any unspecified impurity would still be controlled by the general monographs on impurities. The European Pharmacopoeia's general monograph 2034, for instance, provides thresholds for reporting, identification, and qualification of impurities in substances for pharmaceutical use. cymitquimica.com
The USP provides reference standards for known impurities of olmesartan medoxomil, which are used to ensure the accuracy of analytical testing. If "impurity V" were identified and characterized, a corresponding reference standard could be developed and made available through the USP to facilitate its control by manufacturers.
Current Good Manufacturing Practices (cGMP) Relevant to Impurity Control
Current Good Manufacturing Practices (cGMP) are the bedrock of pharmaceutical quality control, ensuring that drug products are consistently produced and controlled according to quality standards. The control of impurities is a central tenet of cGMP.
For an API like olmesartan medoxomil, cGMP principles are applied throughout the manufacturing process to minimize the formation and ensure the removal of impurities like impurity V. innayatcro.comfbpharmtech.com Key aspects of cGMP relevant to impurity control include:
Process Understanding and Control: A deep understanding of the manufacturing process is essential to identify the steps where impurities may form. grace.com For impurity V, this involves controlling the conditions of the dehydration reaction of its precursor.
Raw Material Control: The quality of starting materials and reagents must be rigorously controlled, as they can be a source of impurities. innayatcro.com
In-Process Controls: Implementing in-process testing at critical stages of manufacturing allows for the monitoring and control of impurity levels before the final API is produced. grace.com
Validated Analytical Methods: The use of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), is required to accurately detect and quantify impurities. derpharmachemica.comresearchgate.netnih.gov
Process Validation: The entire manufacturing process must be validated to demonstrate that it consistently produces an API that meets its pre-determined specifications for purity.
Stability Testing: Stability studies are conducted to understand how the impurity profile of the API may change over time under various environmental conditions. fbpharmtech.com
Change Control: Any changes to the manufacturing process must be carefully evaluated for their potential impact on the impurity profile. innayatcro.com
By adhering to these cGMP principles, pharmaceutical manufacturers can ensure that the levels of this compound and other impurities are consistently controlled within the established safe limits. fbpharmtech.com
Table of Referenced Research Findings:
| Finding | Reference |
| ICH guidelines provide a framework for the control of impurities in pharmaceuticals. | slideshare.netich.orgeuropa.euindustrialpharmacist.com |
| The USP sets a limit of 0.6% for the olefinic impurity in Olmesartan Medoxomil Tablets. | uspnf.comuspnf.com |
| cGMP ensures consistent production and control of APIs according to quality standards. | innayatcro.comfbpharmtech.com |
| Process understanding is crucial for identifying and controlling impurity formation. | grace.com |
| Validated analytical methods like HPLC are essential for impurity detection and quantification. | derpharmachemica.comresearchgate.netnih.gov |
Future Research Directions
Development of More Sensitive and Selective Analytical Techniques
The adage 'you can only control what you can measure' is particularly true for potentially genotoxic impurities (PGIs), which are often controlled at parts-per-million (ppm) levels. Future research must focus on developing analytical methods with lower detection and quantification limits, coupled with high selectivity to differentiate the impurity from the active pharmaceutical ingredient (API) and other related substances.
Current methods for olmesartan (B1677269) impurity profiling often rely on High-Performance Liquid Chromatography (HPLC) with UV detection. foundryjournal.netsemanticscholar.org While effective for many impurities, these methods may lack the necessary sensitivity for PGIs like Impurity V. Future advancements should explore:
Hyphenated Techniques: The broader application of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. These methods offer superior sensitivity and specificity, allowing for unambiguous identification and quantification at trace levels.
Advanced Detectors: Research into more sensitive detectors for chromatography, such as Charged Aerosol Detectors (CAD) or Chemiluminescent Nitrogen Detectors (CLND), could provide alternative or complementary approaches to mass spectrometry.
Novel Sample Preparation: The development of innovative sample preparation and enrichment techniques can concentrate the impurity before analysis, effectively lowering the method's detection limits and improving accuracy.
These advanced methods are crucial for release testing, stability studies, and validating the clearing capacity of the manufacturing process.
Table 1: Comparison of Analytical Techniques for Impurity Detection
| Technique | Typical Limit of Quantification (LOQ) | Selectivity | Throughput |
|---|---|---|---|
| HPLC-UV | ~0.05% (~500 ppm) | Moderate | High |
| UHPLC-PDA | ~0.01% (~100 ppm) | Moderate-High | Very High |
| LC-MS/MS | < 1 ppm | Very High | Moderate |
Deeper Understanding of Complex Impurity Formation Mechanisms
Olmesartan Medoxomil Impurity V is not a degradation product but a key reactive intermediate used to attach the medoxomil pro-drug moiety to the olmesartan acid. semanticscholar.org Its presence in the final drug substance is primarily due to incomplete reaction or inefficient removal during purification.
Future research should focus on:
Kinetic and Mechanistic Studies: Detailed kinetic studies of the esterification reaction can help optimize process parameters (e.g., temperature, stoichiometry, reaction time) to drive the reaction to completion, thereby minimizing residual unreacted Impurity V.
Purge Factor Determination: A systematic evaluation of the downstream purification steps (e.g., crystallization, washing, drying) is needed to understand and quantify their effectiveness in removing (purging) this specific impurity. This involves "spike and purge" studies where the impurity is intentionally added and its removal is tracked.
Identification of Side Reactions: Investigating potential side reactions involving Impurity V can prevent the formation of new, unexpected impurities. As a reactive electrophile, it can react with other nucleophiles present in the reaction mixture.
A thorough understanding of these mechanisms is the foundation for designing more robust and efficient manufacturing processes.
Green Chemistry Approaches to Minimize Impurity Generation in Synthesis
The principles of green chemistry offer a proactive approach to impurity control by designing processes that are inherently safer and more efficient, minimizing waste and the use of hazardous substances. pharmacyjournal.orguniroma1.it Future research in this area for olmesartan synthesis could include:
Alternative Reagents: Investigating alternative, less reactive, or more efficient esterification agents to replace or activate medoxomil chloride could reduce its required excess and subsequent carryover.
Catalyst Optimization: The use of highly efficient and selective catalysts can improve reaction kinetics and reduce the required amount of reactants, leading to a cleaner reaction profile.
Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing offers significant advantages. unibo.it Continuous reactors provide superior control over reaction parameters, enhance safety, and can lead to higher conversions, minimizing the amount of unreacted Impurity V. Furthermore, integrated in-line purification steps can remove the impurity as it is formed.
Advanced Computational Methods for Impurity Prediction and Characterization
Computational, or in silico, toxicology is a powerful tool for predicting the potential toxicity of impurities without the need for extensive and costly laboratory testing. ceon.rsnih.gov This is particularly relevant for genotoxic impurities and is a cornerstone of the ICH M7 guideline. fda.goveuropa.eu
For Impurity V, which contains a chloromethyl group—a well-known structural alert for mutagenicity—future research should leverage:
Quantitative Structure-Activity Relationship (QSAR) Models: Employing at least two complementary QSAR methodologies (one expert rule-based and one statistical-based) is recommended by ICH M7 to predict the outcome of a bacterial reverse mutation (Ames) test. researchgate.net A positive prediction from both models would classify the impurity as a Class 2 (mutagenic) impurity, requiring strict control.
In Silico Mechanistic Assessment: Advanced modeling can help elucidate the mechanism of DNA interaction, providing a deeper understanding of the genotoxic risk.
These computational assessments are vital in the early stages of process development to classify impurities and establish appropriate control strategies.
Table 2: Examples of In Silico Toxicology Software
| Software Type | Example(s) | Prediction Basis |
|---|---|---|
| Expert Rule-Based | Derek Nexus | Based on structural alerts and expert-defined rules linking chemical structure to toxicity. |
| Statistical-Based | Sarah Nexus, Leadscope | Based on statistical models derived from large datasets of experimental toxicity results. |
Integrated Approaches for Impurity Control Across the Product Lifecycle
Effective impurity control is not a one-time activity but an ongoing process that spans the entire lifecycle of the product, from development through to post-approval changes. ispe.org Adopting an integrated approach, such as Quality by Design (QbD), is essential for proactively managing impurities like Impurity V. nih.govjapsonline.com
Future efforts should focus on:
Defining a Control Strategy: A comprehensive control strategy should be developed based on a thorough risk assessment. This strategy would define process controls (e.g., raw material specifications, critical process parameters) and analytical testing schedules to ensure Impurity V is consistently below its acceptable limit. pharmaceuticalonline.com
Lifecycle Management: Any changes to the manufacturing process throughout the product's lifecycle must be evaluated for their potential impact on the impurity profile. windows.net This includes changes in suppliers of raw materials, equipment, or operating parameters.
Knowledge Management: A robust knowledge management system is crucial for capturing and leveraging data and understanding gained about Impurity V throughout all stages of development and manufacturing. This ensures that the control strategy remains effective and can be continuously improved.
By integrating these advanced analytical, process, and computational strategies within a modern quality framework, the pharmaceutical industry can continue to ensure the highest standards of safety and quality for patients receiving olmesartan medoxomil.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
